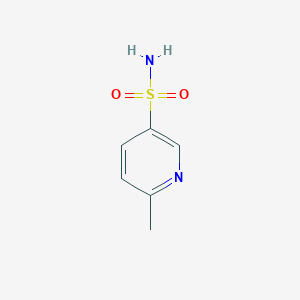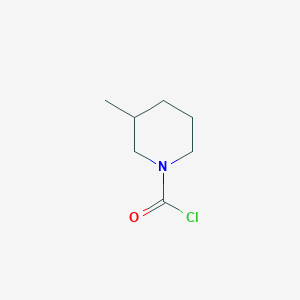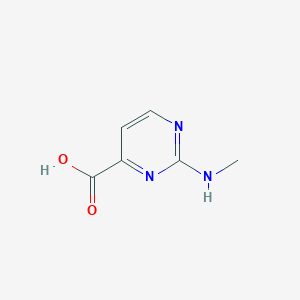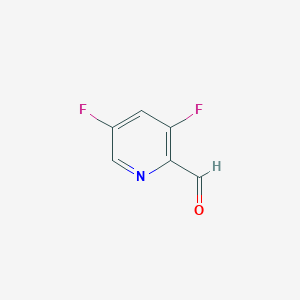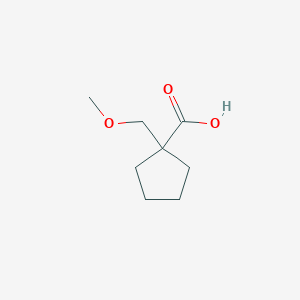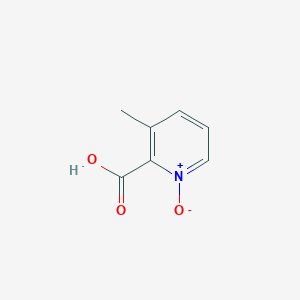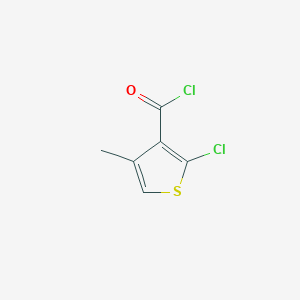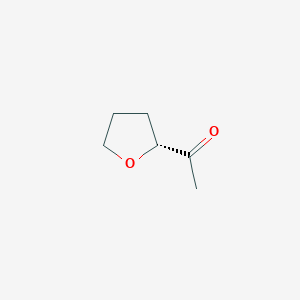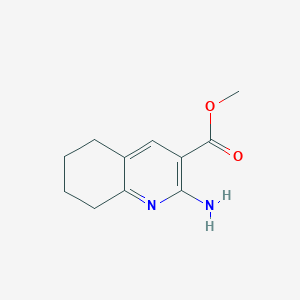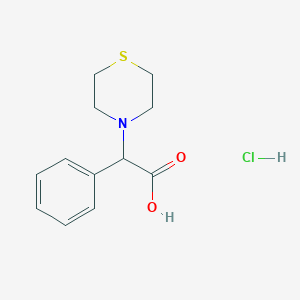
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
Overview
Description
“2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1214028-77-9 . It has a molecular weight of 273.78 . The IUPAC name for this compound is phenyl (4-thiomorpholinyl)acetic acid hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is1S/C12H15NO2S.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 273.78 .Scientific Research Applications
Chemical Synthesis and Reactivity
Synthesis and Reactivity : Thiomorpholines, including compounds like 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride, are transformed into N-Aminothiomorpholines through nitrosation and reduction, followed by hydrolysis with hydrochloric acid. These compounds can react with aldehydes or ketones to form azomethines, and acylation leads to N-acyl derivatives. Oxidation with mercury oxide results in the formation of tetracenes (Asinger, Saus, & Wachtendonk, 1980).
Enantioselective Synthesis : Enantiomerically pure thiomorpholin-3-ones can be synthesized from related precursors, including 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride. This process involves stereoselective C-2 alkylation and N-deprotection to produce 2-substituted thiomorpholin-3-ones (Franceschini, Nascimento, Sonnet, & Guillaume, 2003).
Biomedical Research
Antimicrobial Activity : A class of biologically active compounds has been synthesized from hydroxyphenylacetic acid, a related compound to 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride. These compounds exhibit significant in vitro antimicrobial activity against a variety of fungal and bacterial strains, suggesting potential biomedical applications (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Antimicrobial Properties of Derivatives : Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, synthesized from compounds structurally similar to 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride, have shown promising antimicrobial activity, expanding the scope of these compounds in drug development (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-phenyl-2-thiomorpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDVLDWCSUVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride | |
CAS RN |
1214028-77-9 | |
| Record name | 2-phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

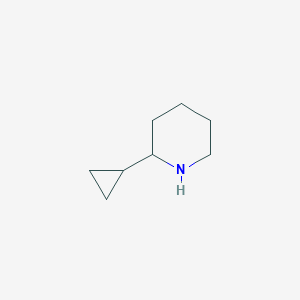
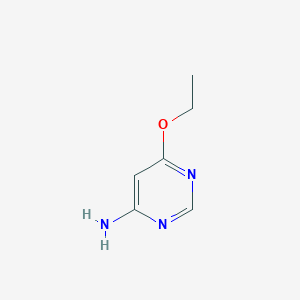
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
